molecular formula C18H14O5 B2654159 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one CAS No. 96754-83-5

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one

Cat. No. B2654159
CAS RN: 96754-83-5
M. Wt: 310.305
InChI Key: JQXDYAZFLNJSSO-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one” is a complex organic molecule. It contains a benzodioxane fragment, which is a significant pharmacophore across various therapeutic areas . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .


Synthesis Analysis

The synthesis of benzodioxane derivatives often involves complex chemical processes . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of benzodioxane derivatives is crucial for understanding their chemical behavior and potential applications. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

Benzodioxane derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.


Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.

Scientific Research Applications

Bioactivity and Ecological Role

Compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one have been extensively studied for their diverse bioactivities, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential as leads for natural herbicide models and the ecological behavior of plants producing such compounds have garnered interest. The degradation products of these compounds also play a significant role in chemical defense mechanisms of plants (Macias et al., 2009).

Allelochemicals from Gramineae

The isolation and synthesis of allelochemicals from the Gramineae family, which includes compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, highlight their biological properties. These include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal activities. The wide range of compounds related to this chemical structure demonstrates significant potential for agronomic utility (Macias et al., 2006).

Synthesis Techniques

The development of synthesis techniques for derivatives of this compound, such as the lithiation at the 5-position of 6-methoxy and 6-tetrahydropyranyloxy-2,3-dihydro-1,4-benzodioxins, provides valuable methods for creating bioactive compounds. These synthesis approaches enable the production of 5-substituted derivatives, indicating the chemical versatility and potential for creating compounds with tailored biological activities (Besson et al., 1993).

Biological Actions of Benzoxazinoids

Benzoxazinoids, such as 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) and its derivatives, showcase a spectrum of biological actions, including antifungal and mutagenic activities. The exploration of structure-activity relationships, the reactivity with nucleophiles, and the effects of different substituents on their biological activities provide insights into the molecular mechanisms underlying these effects. This knowledge contributes to understanding the potential applications of these compounds in developing new pharmaceuticals and biopesticides (Hashimoto & Shudo, 1996).

Mechanism of Action

While the specific mechanism of action for “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one” is not directly available, related compounds have shown significant biological activities. For instance, sulfonamides and benzodioxane containing compounds have been designed to act as antibacterial agents .

Future Directions

The future directions for the research and development of “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. The synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents has been suggested .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-20-12-3-4-13-16(9-12)23-10-14(18(13)19)11-2-5-15-17(8-11)22-7-6-21-15/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXDYAZFLNJSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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